

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-oxohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-oxohexanoate**

Cat. No.: **B077428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in various synthetic applications, including the synthesis of more complex organic structures and as a potential building block for active pharmaceutical ingredients (APIs).^[1] Its reactivity at both the carbonyl centers and the alpha-carbons allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **Methyl 5-oxohexanoate**, tailored for professionals in research and drug development.

Physicochemical Properties

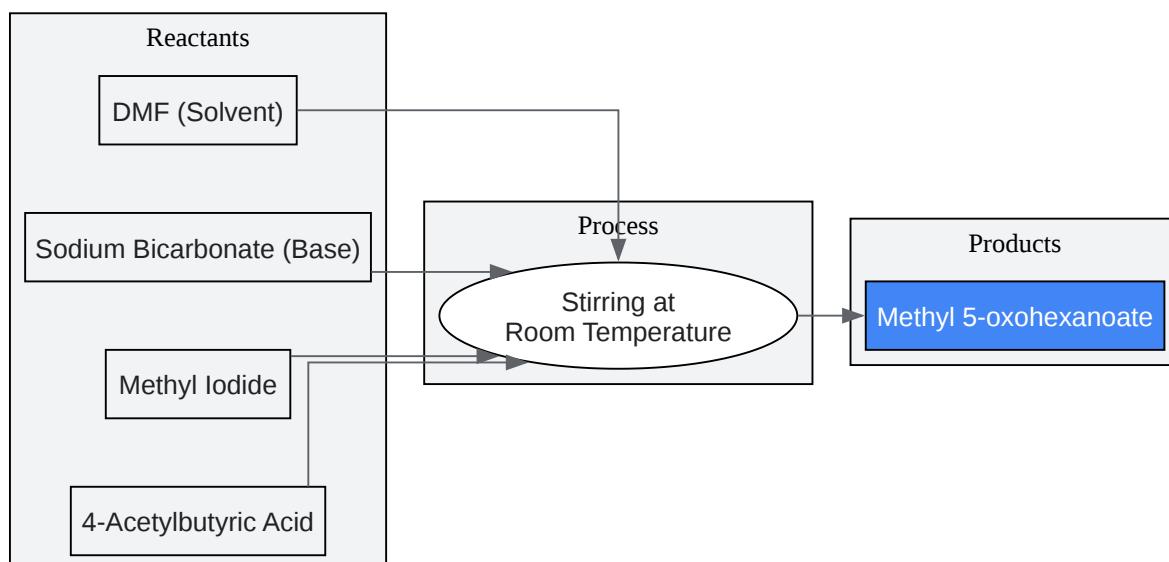
The key physicochemical properties of **Methyl 5-oxohexanoate** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₃	[1] [2]
Molecular Weight	144.17 g/mol	[1] [2]
CAS Number	13984-50-4	[1] [2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	202.2 °C at 760 mmHg, 100-101 °C at 11 Torr	[1] [2]
Density	0.996 g/cm ³	[1] [2]
Flash Point	78.6 °C (Closed Cup)	[1] [2]
Refractive Index	1.415	[2]
LogP (o/w)	0.279 (estimated)	[1]
Vapor Pressure	0.295 mmHg at 25 °C	[2]

Synthesis and Experimental Protocols

A straightforward method for the synthesis of **Methyl 5-oxohexanoate** (referred to as Methyl 4-acetylbutyrate) involves the esterification of 4-acetylbutyric acid.

Experimental Protocol: Synthesis of Methyl 5-oxohexanoate


This protocol describes the methylation of 4-acetylbutyric acid using methyl iodide.

Materials:

- 4-acetylbutyric acid
- Sodium bicarbonate (NaHCO₃)
- Dimethylformamide (DMF)
- Methyl iodide (CH₃I)

Procedure:

- A slurry of sodium bicarbonate (25 g) is prepared in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml).
- The mixture is stirred rapidly.
- Methyl iodide (47 g) is added to the stirred slurry.^[3]
- The reaction is monitored for completion (e.g., by TLC or GC).
- Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing the organic layer, drying, and removal of the solvent under reduced pressure.
- Further purification can be achieved by distillation.

[Click to download full resolution via product page](#)

Synthesis of **Methyl 5-oxohexanoate**.

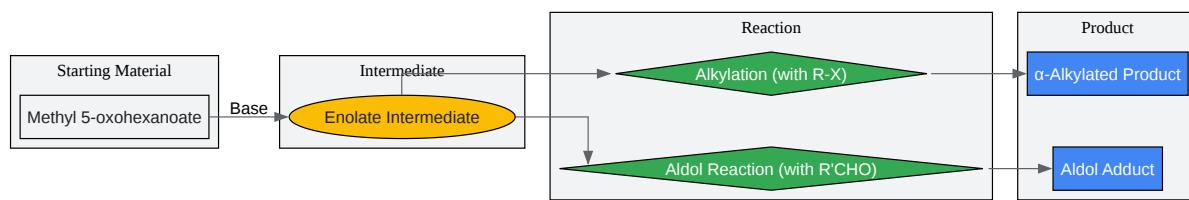
Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **Methyl 5-oxohexanoate**. While detailed interpreted spectra are not readily available in the public domain, existing databases indicate the availability of ^{13}C NMR and GC-MS data.

^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methyl ketone protons, and the methylene protons of the carbon chain. The chemical shifts and coupling patterns would be consistent with the structure.

^{13}C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct resonances for the two carbonyl carbons (ketone and ester), the methoxy carbon of the ester, the methyl carbon of the ketone, and the three methylene carbons in the chain.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The typical range for these absorptions is between 1700 cm^{-1} and 1750 cm^{-1} .^[4] A C-O stretching band for the ester is also expected between 1250 cm^{-1} and 1310 cm^{-1} .^[4]


Reactivity and Potential Signaling Pathways

The presence of two electrophilic carbonyl centers and acidic α -protons dictates the reactivity of **Methyl 5-oxohexanoate**.

Reactivity of the Ketone and Ester Groups:

- Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack by reagents such as Grignards and organolithiums.
- Reduction: Both the ketone and the ester can be reduced using appropriate reducing agents like sodium borohydride (selective for the ketone) or lithium aluminum hydride (reduces both).
- Enolate Formation: The protons alpha to both carbonyl groups can be abstracted by a base to form enolates, which can then participate in various C-C bond-forming reactions.

As of now, there is no specific information in the scientific literature detailing the involvement of **Methyl 5-oxohexanoate** in biological signaling pathways. However, as a keto ester, it belongs to a class of compounds that can have various metabolic effects.^[1] For instance, some ketone esters are used to induce a state of ketosis for therapeutic or performance-enhancing purposes.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. homework.study.com [homework.study.com]
- 5. ketosource.co [ketosource.co]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-oxohexanoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b077428#physicochemical-characteristics-of-methyl-5-oxohexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com